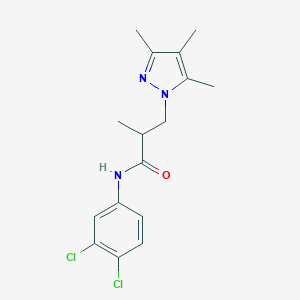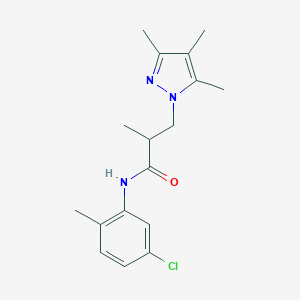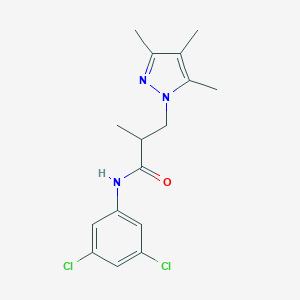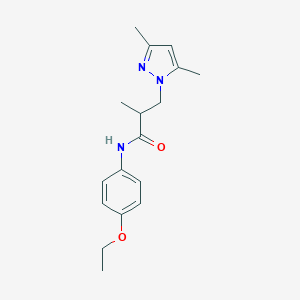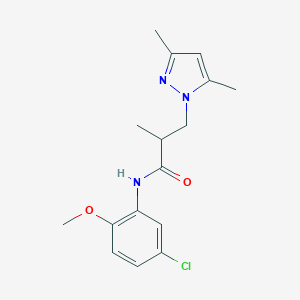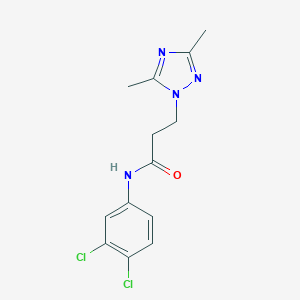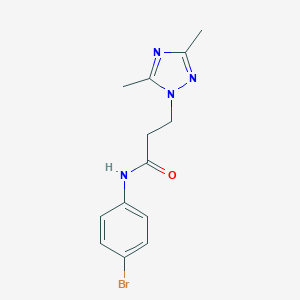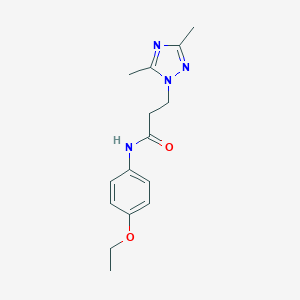
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine, also known as MSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSPP is a piperazine derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine is not fully understood, but it is thought to involve the inhibition of enzymes and modulation of neurotransmitter systems. 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are involved in several physiological processes. 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has also been shown to modulate neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are involved in cognitive function and memory. Further studies are needed to fully elucidate the mechanism of action of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine.
Biochemical and Physiological Effects:
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been shown to have several biochemical and physiological effects, including inhibitory effects on enzymes, modulation of neurotransmitter systems, and cytotoxic effects on certain cancer cell lines. 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are involved in several physiological processes. 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has also been shown to modulate neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are involved in cognitive function and memory. Additionally, 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been shown to have cytotoxic effects on certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has several advantages and limitations for lab experiments. One advantage is its potent inhibitory effects on enzymes, which make it a useful tool for studying enzyme function and inhibition. Another advantage is its potential as a modulator of neurotransmitter systems, which makes it a useful tool for studying cognitive function and memory. However, one limitation is its cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine.
Orientations Futures
There are several future directions for research on 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine. One direction is to further elucidate the mechanism of action of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine, including its effects on enzyme function and neurotransmitter systems. Another direction is to study the potential applications of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine in cancer therapy, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, further studies are needed to determine the potential advantages and limitations of using 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine in lab experiments.
Méthodes De Synthèse
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine can be synthesized by several methods, including the reaction of mesitylene with chlorosulfonic acid, followed by the reaction of the resulting mesitylsulfonyl chloride with piperazine and pyrrolidine. Another method involves the reaction of mesitylene with sulfuric acid, followed by the reaction of the resulting mesitylsulfonic acid with piperazine and pyrrolidine. These methods have been optimized to yield high purity 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine.
Applications De Recherche Scientifique
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been shown to have potent inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in several physiological processes. 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has also been shown to have potential as a modulator of neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are involved in cognitive function and memory. Additionally, 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been studied for its potential applications in cancer therapy, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2/c1-14-12-15(2)17(16(3)13-14)25(21,22)18-8-10-20(11-9-18)26(23,24)19-6-4-5-7-19/h12-13H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMIRBHVLNSOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

